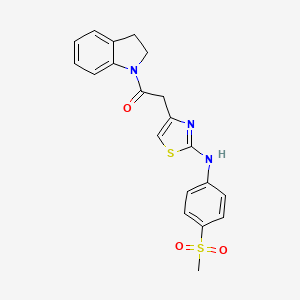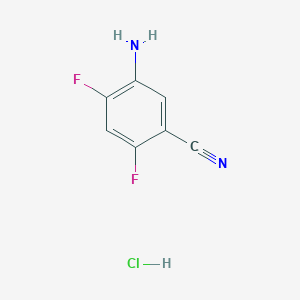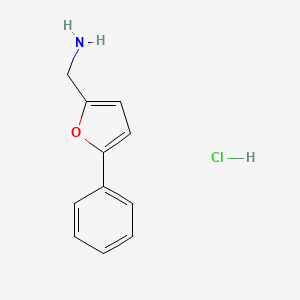![molecular formula C22H18ClN5O3S B2724015 7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904581-13-1](/img/structure/B2724015.png)
7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound with the molecular formula C22H18ClN5O3S and a molecular weight of 467.93. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a chloro substituent, and a sulfonyl group attached to an ethylphenyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
The synthesis of 7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the sulfonyl group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Incorporation of the ethylphenyl moiety: This can be done through Friedel-Crafts alkylation or related reactions.
Addition of the furylmethyl group: This step may involve nucleophilic substitution or other suitable reactions.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially using continuous flow chemistry or other advanced techniques.
化学反应分析
7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Hydrolysis: Acidic or basic hydrolysis to break down the compound into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions would depend on the specific reaction pathway and conditions used.
科学研究应用
7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, though further research is needed to confirm its efficacy and safety.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
作用机制
The mechanism of action of 7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA/RNA interaction: Binding to nucleic acids and influencing gene expression or replication processes.
相似化合物的比较
Similar compounds to 7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine include other triazoloquinazoline derivatives, such as:
- 7-chloro-3-[(4-methylphenyl)sulfonyl]-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-(2-thienylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties
属性
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-N-(furan-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3S/c1-2-14-5-8-17(9-6-14)32(29,30)22-21-25-20(24-13-16-4-3-11-31-16)18-12-15(23)7-10-19(18)28(21)27-26-22/h3-12H,2,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKPMRRMMJYULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2723939.png)
![4-[6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANOIC ACID](/img/structure/B2723940.png)
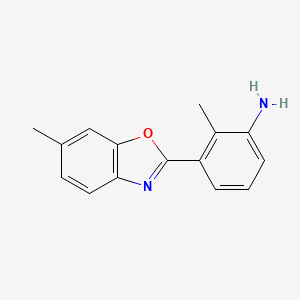
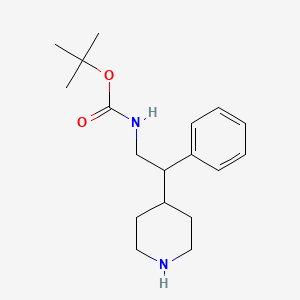
![N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]prop-2-enamide](/img/structure/B2723945.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide](/img/structure/B2723946.png)
![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B2723947.png)
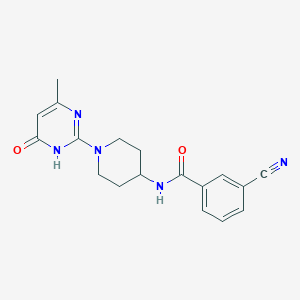
![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2723950.png)

